molecular formula C8H4N2S B1647424 Thieno[2,3-b]pyridine-3-carbonitrile

Thieno[2,3-b]pyridine-3-carbonitrile

Cat. No.: B1647424
M. Wt: 160.2 g/mol
InChI Key: BQQWSYFDZFBFKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[2,3-b]pyridine-3-carbonitrile is a prominent chemical scaffold in medicinal chemistry, recognized for its diverse and potent biological activities. Its primary research value lies in the development of novel anti-cancer therapeutics. Compounds based on this structure have demonstrated efficacy in sensitizing cancer cells to established chemotherapeutics and have shown potent anti-proliferative activity against various cancer cell lines, including castrate-resistant prostate cancer, even in models resistant to drugs like enzalutamide . The mechanism of action is multi-targeted, with research indicating these compounds can inhibit enzymes critical for cancer cell survival, such as tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme , and phosphoinositide phospholipase C (PI-PLC) . Beyond oncology, this scaffold is gaining traction in neuroscience research, where specific derivatives have been identified as low-molecular-weight inducers of neural differentiation in PC12 cell models, presenting a potential tool for studying neurogenesis and regenerative medicine . The structural motif is also being explored for its antimicrobial properties against pathogens like S. aureus and E. coli and as a potential inhibitor of other targets like p38 alpha MAP kinase and Focal Adhesion Kinase (FAK) . The 3-carbonitrile substitution provides a key synthetic handle for further chemical diversification, making it a valuable building block for generating novel compounds for biological screening and structure-activity relationship (SAR) studies. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H4N2S

Molecular Weight

160.2 g/mol

IUPAC Name

thieno[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C8H4N2S/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H

InChI Key

BQQWSYFDZFBFKI-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)SC=C2C#N

Canonical SMILES

C1=CC2=C(N=C1)SC=C2C#N

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

Thieno[2,3-b]pyridine derivatives have been extensively studied for their anticancer properties. Notably, one study investigated a specific thieno[2,3-b]pyridine compound (referred to as compound 1) in triple-negative breast cancer (TNBC) cells. The results indicated that this compound significantly reduced the expression of cancer stem cell markers CD15s and CD44, suggesting its potential as a therapeutic agent for TNBC treatment .

Anti-inflammatory Properties

Certain derivatives of thieno[2,3-b]pyridine have been developed as anti-inflammatory agents. Research indicates that these compounds can inhibit bone resorption and are being explored for their potential in treating conditions such as arthritis. The synthesis of these compounds has been optimized to improve yields and reduce reaction times, making them more accessible for pharmaceutical applications .

Modulation of Multidrug Resistance

Thieno[2,3-b]pyridine derivatives have also been identified as potential modulators of multidrug resistance (MDR) in cancer therapy. These compounds can enhance the efficacy of existing chemotherapeutics by inhibiting drug efflux mechanisms mediated by ATP-binding cassette (ABC) transporters. This property is crucial for overcoming resistance in cancer cells that typically respond poorly to standard treatments .

Bone Health Applications

Research has highlighted the utility of thieno[2,3-b]pyridines in promoting osteogenesis and improving bone density. They are being investigated for their potential applications in treating osteoporosis and other bone-related disorders. The ability to suppress bone resorption makes these compounds valuable candidates for developing therapies aimed at enhancing bone health and preventing conditions like osteoporosis .

Solubility Enhancement Strategies

One of the significant challenges faced by thieno[2,3-b]pyridine derivatives is their low aqueous solubility, which limits their clinical application. Recent studies have proposed strategies to enhance solubility through structural modifications or by formulating these compounds with polymers. For instance, substituting sulfur with nitrogen has shown to increase solubility significantly while maintaining anticancer activity .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Anticancer Treatment for TNBCReduces CD15s and CD44 expression in cancer cells
Anti-inflammatory Arthritis treatmentInhibits bone resorption
Multidrug Resistance Enhancing efficacy of chemotherapeuticsModulates ABC transporters to overcome drug resistance
Bone Health Osteoporosis treatmentPromotes osteogenesis and improves bone density
Solubility Enhancement Improved formulation strategiesStructural modifications increase solubility

Comparison with Similar Compounds

Thieno[2,3-c]pyridine-3-carbonitrile Derivatives

  • Example: 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile (CAS: Not provided) Key Differences: The sulfur atom in the thiophene ring is fused at the [2,3-c] position instead of [2,3-b], and the pyridine ring is partially saturated (tetrahydro).

Chromeno[2,3-b]pyridine-3-carbonitrile Derivatives

  • Example: 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile Key Differences: Incorporates a chromene (benzopyran) moiety fused to the pyridine ring. Impact: Increased aromaticity and planarity enhance π-π stacking interactions, which are critical for DNA intercalation or receptor binding .

Pyrrolo[2,3-b]pyridine-3-carbonitrile

  • Example: 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile Key Differences: Replaces the thiophene ring with a pyrrole (nitrogen-containing) ring.

Functional Analogues

Thieno[2,3-b]pyridines with Ester/Carbonate Groups

  • Example: Ester-functionalized thieno[2,3-b]pyridines Key Differences: Addition of prodrug-like ester or carbonate moieties. Impact:
  • Solubility : Improved aqueous solubility due to polar functional groups .
  • Bioactivity : Enhanced anti-proliferative activity against HCT-116 colon cancer cells (IC₅₀: 2.5–8.7 µM) compared to unmodified derivatives .

5-Bromobenzofuran-Containing Derivatives

  • Example: 1-Amino-6-(5-bromo-benzofuran-2-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile Key Differences: Incorporates a 5-bromobenzofuran substituent. Impact: The bromine atom enhances halogen bonding with biological targets, while the benzofuran moiety increases lipophilicity, improving blood-brain barrier penetration .

Trifluoromethyl-Substituted Derivatives

  • Example: 3-Amino-4-(trifluoromethyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile (CAS: 299198-01-9) Key Differences: Substitution with a trifluoromethyl (-CF₃) group. Impact: The -CF₃ group acts as a bioisostere, improving metabolic stability and binding affinity to adenosine receptors (Ki: <100 nM for A₁ receptors) .

Comparative Data Tables

Key Research Findings

Antimicrobial Activity: this compound derivatives exhibit broad-spectrum antimicrobial activity, with MIC values ranging from 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-Proliferative Activity : Ester-functionalized derivatives show 3–10-fold higher potency against cancer cells compared to the parent compound, attributed to improved cellular uptake .

Preparation Methods

Multi-Step Synthesis via Enolate Intermediates

The foundational approach to Thieno[2,3-b]pyridine-3-carbonitrile involves sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate as a starting material. Reacting this enolate with cyanothioacetamide or 2-cyanoacetohydrazide in piperidinium acetate yields intermediates 2 (6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile) and 3 (1-amino-6-(5-bromobenzofuran-2-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile). Subsequent alkylation of 2 with chloroacetone in N,N-dimethylformamide (DMF) and potassium hydroxide produces 2-(2-oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile (5a ), which cyclizes in ethanol with piperidine to form 1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone (6a ).

Key Advantages :

  • Permits introduction of diverse substituents at the benzofuran and pyridine rings.
  • IR and ¹H-NMR data confirm structural integrity (e.g., δ 2.39 ppm for CH₃ in 5a ).

Limitations :

  • Requires multiple purification steps, reducing overall yield (50–65%).
  • Sensitive to reaction conditions, necessitating precise temperature control.

Cascade Synthesis Using Mercaptopyridine Precursors

A streamlined method employs 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles, synthesized via a one-pot three-component reaction of malononitrile, aldehydes, and thiophenol catalyzed by high-surface-area MgO. Alkylation with α-halogen compounds (e.g., chloroacetonitrile) in sodium ethoxide induces cyclization, yielding Thieno[2,3-b]pyridine-3-carbonitrile derivatives in >85% yield.

Mechanistic Insight :

  • MgO facilitates Knoevenagel condensation and nucleophilic thiol addition.
  • Intramolecular cyclization proceeds via SN2 displacement, forming the thiophene ring.

Optimization Data :

Catalyst Reaction Time (h) Yield (%)
HSA MgO 2.5 92
Nano-MgO 3.0 88
Triethylamine 4.0 78

Cyclization of Arylidenemalononitrile Derivatives

Pyridothienopyridines are synthesized by reacting 3-amino-2,3,4,5,6,7-hexahydrobenzo[b]thiophene-2-carbonitrile with arylidenemalononitriles in ethanol/piperidine. For instance, 2-amino-7,9-dimethyl-4-phenyl-pyrano[2',3':4,5]thieno[2,3-b]pyridine-3-carbonitrile (17a ) forms at 78% yield after 3 h reflux. IR spectra confirm CN stretches at 2210 cm⁻¹, while ¹H-NMR reveals methyl groups at δ 3.4–3.6 ppm.

Applications :

  • Ideal for fused-ring systems with electron-withdrawing substituents.
  • Piperidine enhances enamine formation, accelerating cyclization.

Three-Component C–H Functionalization

A contemporary strategy avoids pre-functionalized substrates by employing tert-butyl isocyanide, elemental sulfur, and aldehydes. This one-pot reaction proceeds via in situ thioenolate generation, followed by C–H functionalization and cyclization. For example, 2-(tert-butylamino)thieno[2,3-b]pyridine-3-carbonitrile (6f ) is isolated in 67% yield with a melting point of 227–230°C.

Advantages :

  • Atom-economical with no stoichiometric byproducts.
  • Broad substrate scope, accommodating aryl and alkyl aldehydes.

Diazonium Salt Coupling and Cyclocondensation

Curcumin-derived diazonium salts react with 3-amino-2,3,4,5,6,7-hexahydrobenzo[b]thiophene-2-carbonitrile to form azo-linked intermediates, which cyclize under acidic conditions. While this method targets derivatives, adjusting the diazonium electrophile could adapt it for the parent compound.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Catalyst Scalability
Multi-Step Enolate 50–65 6–8 h Piperidinium acetate Moderate
Cascade Synthesis 85–92 2.5–3 h HSA MgO High
Arylidenemalononitrile 78–82 3 h Piperidine Moderate
Three-Component 60–67 4–6 h None High

Q & A

Q. What are the common synthetic routes for Thieno[2,3-b]pyridine-3-carbonitrile and its derivatives?

this compound derivatives are typically synthesized via cyclization reactions using precursors like 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile. Key reagents include chloroacetone, ethyl chloroacetate, or ω-bromoacetophenone, which facilitate heterocyclic ring formation. Post-synthetic modifications (e.g., hydrazonoyl halide reactions) enable access to pyrido[4',5':4,5]thieno[3,2-d]pyrimidines . Characterization involves elemental analysis, IR, NMR, and mass spectrometry to confirm structural integrity .

Q. How is structural characterization of this compound derivatives validated?

Structural validation relies on a combination of elemental analysis (C, H, N, S content), spectral data (IR for nitrile C≡N stretching at ~2200 cm⁻¹, ¹H/¹³C NMR for aromatic and substituent protons), and mass spectrometry (molecular ion peaks). Alternative syntheses or X-ray crystallography may resolve ambiguities in complex derivatives .

Q. What in vitro assays are used to screen the biological activity of these compounds?

Standard assays include:

  • Antimicrobial susceptibility testing (e.g., against S. aureus, E. coli) using agar diffusion or microdilution methods .
  • Cytotoxicity evaluation via MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
  • Enzyme inhibition studies (e.g., HIV-1 reverse transcriptase or γ-secretase) using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Key factors include:

  • Catalyst selection : Anhydrous ZnCl₂ or POCl₃ enhances cyclization efficiency in refluxing ethanol or ethylene glycol .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethylene glycol facilitates high-temperature reactions .
  • Reaction time : Prolonged reflux (8–10 hours) ensures complete conversion, monitored by TLC or HPLC .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies may arise from variations in substituents, assay protocols, or cell lines. Mitigation strategies:

  • Comparative SAR studies : Systematically modify substituents (e.g., trifluoromethyl, benzofuran) to isolate activity trends .
  • Standardized protocols : Use established guidelines (e.g., CLSI for antimicrobial testing) to minimize inter-lab variability .
  • Computational docking : Validate target engagement (e.g., kinase binding pockets) to explain divergent bioactivity .

Q. What strategies enable the development of structure-activity relationships (SAR) for these compounds?

SAR development involves:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilic reactivity or improve metabolic stability .
  • Bioisosteric replacement : Replace thiophene with benzofuran to modulate lipophilicity and bioavailability .
  • Pharmacophore mapping : Identify critical moieties (e.g., nitrile, thienopyridine core) for target binding using 3D-QSAR models .

Q. What safety precautions are critical when handling this compound derivatives?

Refer to UN GHS guidelines (Revision 8):

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste disposal : Neutralize reactive intermediates (e.g., hydrazonoyl halides) before disposal .
  • Toxicity monitoring : Acute toxicity assays (e.g., LD₅₀ in rodents) for novel derivatives .

Q. How can advanced characterization techniques resolve ambiguities in complex derivatives?

  • X-ray crystallography : Determines absolute configuration of chiral centers in fused-ring systems .
  • DFT calculations : Predicts NMR chemical shifts and IR vibrational modes to validate experimental data .
  • LC-MS/MS : Identifies degradation products or metabolites in stability studies .

Q. What mechanistic insights guide the design of Thieno[2,3-b]pyridine-based enzyme inhibitors?

Mechanistic studies focus on:

  • Kinetic analysis : Determine inhibition mode (competitive/non-competitive) using Lineweaver-Burk plots .
  • Isotopic labeling : Track metabolic pathways (e.g., ¹⁴C-labeled nitrile groups) in hepatocyte models .
  • Cryo-EM/X-ray crystallography : Visualize inhibitor-enzyme interactions at atomic resolution .

Q. What steps are required to translate these compounds into preclinical candidates?

Key milestones include:

  • Lead optimization : Improve pharmacokinetics (e.g., logP < 5) via prodrug strategies or salt formation .
  • In vivo efficacy : Test antitumor activity in xenograft models or anti-inflammatory effects in murine collagen-induced arthritis .
  • Toxicokinetics : Assess plasma half-life, tissue distribution, and maximum tolerated dose (MTD) .

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